molecular formula C9H6F2O2 B1353538 2,4-Difluorocinnamic acid CAS No. 94977-52-3

2,4-Difluorocinnamic acid

Cat. No.: B1353538
CAS No.: 94977-52-3
M. Wt: 184.14 g/mol
InChI Key: PQDXPFJQTKGTFP-DUXPYHPUSA-N
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Description

2,4-Difluorocinnamic acid is an organic compound with the molecular formula C9H6F2O2 It is a derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorocinnamic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires mild conditions and is tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of fluorinated precursors and catalysts to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorocinnamic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into various oxidized products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,4-Difluorocinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Difluorocinnamic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,4-Difluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDXPFJQTKGTFP-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94977-52-3, 774-73-2
Record name 2,4-Difluorocinnamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 774-73-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is special about 2,4-difluorocinnamic acid (DiFCCA) as a matrix in UV-MALDI MS?

A: DiFCCA belongs to a group of "second generation" matrices that incorporate halogen substitutions. [] These halogenated matrices, including DiFCCA, often exhibit superior performance compared to traditional matrices like α-cyano-4-hydroxycinnamic acid (HCCA) when used with UV-MALDI lasers emitting at lower wavelengths. [, ]

Q2: Why is the laser wavelength important when using DiFCCA in UV-MALDI MS?

A: The optimal laser wavelength for UV-MALDI MS is closely tied to the matrix's optical absorption properties. Research indicates that for DiFCCA and similar halogenated matrices, the best analyte ion signals are achieved with laser wavelengths slightly lower than those typically used for standard matrices (337 nm or 355 nm). [] Using a laser wavelength that aligns with the peak absorption of DiFCCA can lead to increased ion yield and improved analytical sensitivity. []

Q3: How does DiFCCA compare to other matrices in terms of analyte fragmentation?

A: Studies using a tunable dye laser (280-355 nm) revealed that at wavelengths lower than the peak absorption of the matrix, there's a greater tendency for both analyte and matrix ion fragmentation. [] This effect was observed across various matrices, including DiFCCA. Therefore, while adjusting the laser wavelength for optimal DiFCCA absorption can enhance sensitivity, careful optimization is crucial to minimize unwanted fragmentation.

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